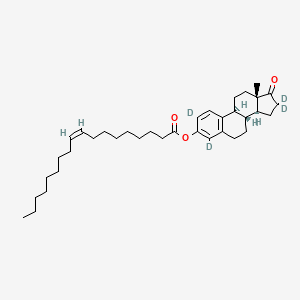

Oleoylestrone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H54O3 |

|---|---|

Molecular Weight |

538.8 g/mol |

IUPAC Name |

[(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C36H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-29-20-22-30-28(27-29)19-21-32-31(30)25-26-36(2)33(32)23-24-34(36)37/h10-11,20,22,27,31-33H,3-9,12-19,21,23-26H2,1-2H3/b11-10-/t31-,32-,33+,36+/m1/s1/i20D,24D2,27D |

InChI Key |

IMIPDPVHGGHVNH-XZOWVZIMSA-N |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1OC(=O)CCCCCCC/C=C\CCCCCCCC)[2H] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Gold Standard: Oleoylestrone-d4 as a Stable Isotope-Labeled Internal Standard in Quantitative Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the development of novel therapeutics and the study of endogenous signaling molecules, the accuracy and precision of analytical methodologies are paramount. Oleoylestrone (OE), an endogenously produced fatty acid ester of estrone, has garnered significant interest for its role in body weight regulation and its potential as an anti-obesity agent. Accurate quantification of OE in complex biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as Oleoylestrone-d4 (OE-d4), in conjunction with liquid chromatography-mass spectrometry (LC-MS), represents the gold standard for achieving the highest levels of analytical rigor.

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of this compound as a stable isotope-labeled internal standard. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and validate robust quantitative assays for Oleoylestrone.

The Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) is a powerful technique for the precise and accurate quantification of analytes in complex samples. The core principle lies in the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard, IS) to the sample at the earliest stage of analysis. In this case, OE-d4 serves as the internal standard for the quantification of endogenous or administered OE.

OE-d4 is chemically identical to OE, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave virtually identically during sample preparation, chromatography, and ionization.

Key advantages of using this compound as an internal standard include:

-

Correction for Sample Loss: Any loss of the analyte during extraction, handling, or injection will be mirrored by a proportional loss of the internal standard, thus preserving the analyte-to-internal standard ratio.

-

Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer's source. Since OE-d4 co-elutes with OE and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.

-

Improved Precision and Accuracy: By minimizing variability from sample preparation and instrument response, SID-MS significantly enhances the precision and accuracy of the measurement.

Synthesis of this compound

A generalized workflow for the synthesis is depicted below. The critical step is the introduction of deuterium atoms at stable positions on the estrone molecule, ensuring they are not susceptible to back-exchange under analytical conditions.

Experimental Protocol: Quantification of Oleoylestrone in Plasma

This section outlines a representative experimental protocol for the quantification of Oleoylestrone in human plasma using this compound as an internal standard.

Materials and Reagents

-

Oleoylestrone (analytical standard)

-

This compound (internal standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

A robust sample preparation procedure is critical for removing interfering substances and concentrating the analyte. A common approach for steroids in plasma involves protein precipitation followed by solid-phase extraction.

LC-MS/MS Conditions

The following are typical starting conditions for an LC-MS/MS method for Oleoylestrone. These would require optimization for specific instrumentation.

Table 1: Representative LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v) |

| Gradient | Start at 40% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (OE) | To be determined empirically (e.g., [M+H]+ -> product ion) |

| MRM Transition (OE-d4) | To be determined empirically (e.g., [M+H+4]+ -> product ion) |

Method Validation

A quantitative bioanalytical method must be rigorously validated to ensure its reliability. The following tables present representative acceptance criteria and hypothetical validation data for an Oleoylestrone assay using OE-d4.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | CV of matrix factor ≤ 15% |

| Stability | Analyte stable under various storage and handling conditions (e.g., freeze-thaw, benchtop) |

Table 3: Hypothetical Quantitative Performance Data

| Parameter | Result |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (CV%) | < 10% |

| Inter-day Precision (CV%) | < 12% |

| Accuracy (% Bias) | Within ± 8% of nominal values |

| Mean Extraction Recovery | > 85% |

Oleoylestrone Signaling Pathway

Understanding the mechanism of action of Oleoylestrone is crucial for interpreting quantitative data in a biological context. OE is known to exert its effects through pathways that regulate energy metabolism and apoptosis in adipose tissue.

An In-depth Technical Guide to the Mechanism of Action of Oleoyl-estrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-estrone (OE) is a naturally occurring fatty acid ester of estrone that has demonstrated potent body fat-reducing effects in preclinical animal models, while preserving lean body mass.[1][2] Despite promising initial findings, it failed to produce significant weight loss in human clinical trials.[1] This guide provides a comprehensive technical overview of the proposed mechanism of action of OE, drawing from available scientific literature. It is intended for researchers and professionals in the fields of drug development and metabolic disease. The document details the molecular signaling pathways, summarizes quantitative data from key studies, provides methodological insights into relevant experiments, and includes visualizations of the core mechanisms.

Core Mechanism of Action

Oleoyl-estrone is believed to exert its effects through a dual mechanism, involving both central and peripheral pathways. It is important to note that OE itself is considered a pro-hormone, with its biological activity largely attributed to a more hydrophilic, yet structurally uncharacterized, metabolite referred to as "W".[3] This active metabolite is thought to bind to a novel nuclear receptor, distinct from the classical estrogen receptors.[4]

Central Action: Hypothalamic Ponderostat Regulation

OE is proposed to act on the hypothalamus, the brain's primary center for energy homeostasis, to reset the body's "ponderostat" or body weight set point. This central effect leads to a reduction in food intake without a compensatory decrease in energy expenditure. Studies in Zucker rats have shown that OE does not appear to exert its effects through the modulation of neuropeptide Y (NPY), a potent orexigenic peptide. While the precise neuronal circuits are still under investigation, it is hypothesized that OE's active metabolite, "W," influences the activity of other key hypothalamic neurons involved in appetite regulation, such as the pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP) neurons.

Peripheral Action: Modulation of Adipose Tissue and Muscle Metabolism

In peripheral tissues, OE primarily targets adipose tissue and skeletal muscle to promote a shift from fat storage to fat utilization.

-

White Adipose Tissue (WAT): OE significantly downregulates the expression of key lipogenic enzymes, thereby inhibiting the synthesis and storage of new fats. This effect is mediated, at least in part, by the suppression of the master transcriptional regulator of lipogenesis, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). While lipogenesis is inhibited, lipolysis (the breakdown of stored fat) appears to remain largely unchanged, creating a net outflow of fatty acids from adipocytes.

-

Brown Adipose Tissue (BAT): In contrast to its effects on WAT, OE helps to maintain the thermogenic capacity of BAT. It has been shown to inhibit the expression of genes involved in lipid synthesis while preserving the expression of Uncoupling Protein 1 (UCP1), a key protein for non-shivering thermogenesis. This allows for the continued dissipation of energy as heat, contributing to the maintenance of overall energy expenditure.

-

Skeletal Muscle: OE is thought to promote the utilization of fatty acids as an energy source in skeletal muscle. This provides an outlet for the fatty acids mobilized from adipose tissue.

Signaling Pathways

The signaling pathways underlying the action of Oleoyl-estrone are complex and not yet fully elucidated. However, based on current evidence, a putative signaling cascade can be proposed.

The "W" Metabolite and a Novel Nuclear Receptor

The central hypothesis is that OE is converted to its active metabolite "W," which then enters the cell and binds to a specific, yet unidentified, nuclear receptor. This ligand-receptor complex then translocates to the nucleus and binds to specific response elements on the DNA, thereby modulating the transcription of target genes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Significance of Oleoyl-Estrone in Lipid Metabolism

Abstract

Oleoyl-estrone (OE) is a naturally occurring fatty acid ester of estrone that has demonstrated potent effects on lipid metabolism and body composition in preclinical models.[1][2] Initially identified as a promising anti-obesity agent, OE was found to induce significant body fat loss while preserving lean body mass.[1][3] Its mechanism of action involves a multifaceted approach, including the central regulation of energy intake and the peripheral modulation of lipid synthesis and oxidation.[4] OE reduces food intake while maintaining energy expenditure, creating an energy deficit that is compensated for by the mobilization of fat from adipose tissue. At the molecular level, OE influences the gene expression of key enzymes and transcription factors involved in lipogenesis and fatty acid metabolism, notably downregulating Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Despite promising animal data, clinical development was halted when Phase IIa trials failed to demonstrate significant weight loss in humans and revealed undesirable hormonal side effects. This guide provides a comprehensive technical overview of the biological significance of OE in lipid metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing its core mechanisms of action.

Mechanism of Action

Oleoyl-estrone exerts its effects on lipid metabolism through a combination of central and peripheral actions, distinct from those of its parent hormone, estrone.

Central Effects: Energy Homeostasis

OE is believed to act on the hypothalamus, the brain's "food control center," to reset the body's ponderostat, which regulates appetite and metabolic behavior. Unlike many weight-loss strategies that lead to a compensatory decrease in energy expenditure, OE treatment maintains the metabolic rate. This, combined with a reduction in voluntary energy intake, forces the body to utilize its internal fat stores to meet its energy demands. Studies in ob/ob (leptin-deficient) and db/db (leptin receptor-deficient) mice have shown that OE effectively reduces body weight, indicating its mechanism is independent of the leptin signaling pathway.

Peripheral Effects: Adipose Tissue and Liver

In peripheral tissues, OE directly modulates the molecular machinery of lipid metabolism.

-

Adipose Tissue: The primary effect in white adipose tissue (WAT) is a significant reduction in lipogenesis (fat synthesis) while intracellular lipolytic (fat breakdown) processes are maintained. This imbalance leads to a progressive loss of stored fat. OE achieves this by downregulating the expression of critical lipogenic genes, including Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). It also reduces the expression of genes involved in fatty acid uptake and transport, such as Lipoprotein Lipase (LPL) and Fatty Acid Transport Protein 1 (FATP1). Furthermore, OE treatment has been shown to activate apoptotic pathways in mesenteric and periovaric adipose tissue, suggesting it may also reduce fat mass by decreasing adipocyte cell number.

-

Liver: In the liver, OE's effects are more nuanced. It helps the liver manage the massive influx of lipids mobilized from adipose tissue. The effects are not merely a consequence of reduced food intake, as they differ significantly from pair-fed control groups. OE appears to modulate the expression of SREBP-1c in an insulin-sensitivity-dependent manner, resulting in maintained glucose disposal while limiting a significant increase in lipogenesis. OE also impacts cholesterol metabolism by decreasing the activity of the mevalonate pathway, increasing the expression of the LDL-receptor, and activating the oxidation of cholesterol to form bile acids.

The Active Metabolite "W"

Research suggests that OE is a precursor to an active, more hydrophilic metabolite referred to as "W". This derivative, not OE itself, is believed to be the molecule that binds to a specific nuclear receptor, distinct from the classical estrogen receptors, to exert the full range of biological effects attributed to OE. The binding of OE to estrogen receptor alpha is negligible.

Quantitative Data on Metabolic Effects

The effects of Oleoyl-estrone have been quantified in numerous preclinical studies. The following tables summarize key findings on body composition and gene expression.

Table 1: Effect of Oleoyl-Estrone on Body Weight and Composition in Animal Models

| Animal Model | Dose & Administration | Duration | Body Weight Change | Body Fat Change | Reference |

| Normal Wistar Rats | 0.78 µmol/day (i.v. infusion) | 14 days | -16.4% vs. controls | Loss of 9.6 g | |

| Normal Wistar Rats | 15 µmol/day (i.v. infusion) | 14 days | -24.7% vs. controls | Not specified | |

| Overweight Male Rats | 10 nmol/g/day (oral gavage) | 10 days | Significant decrease | Decreased BAT mass and lipid | |

| Diabetic (Goto-Kakizaki) Rats | 10 µmol/kg/day (oral gavage) | 10 days | Significant decrease | -44% in triacylglycerols | |

| ob/ob Mice | 12.5 and 50 nmol/g/day (infusion) | 14 days | Marked decrease vs. controls | Not specified | |

| db/db Mice | 12.5 and 50 nmol/g/day (infusion) | 14 days | Marked decrease vs. controls | Not specified |

Table 2: Effect of Oleoyl-Estrone on Gene Expression in White Adipose Tissue (WAT) Data from female Wistar rats treated for 48 hours.

| Gene | Function | Change in mRNA Levels | Reference |

| Fatty Acid Synthase (FAS) | Lipogenesis | -95% | |

| Acetyl-CoA Carboxylase (ACC) | Lipogenesis | -92% | |

| Lipoprotein Lipase (LPL) | Fatty Acid Uptake | -52% | |

| Fatty Acid Transport Protein 1 (FATP1) | Fatty Acid Transport | -52% | |

| Adipocyte Fatty Acid Binding Protein (FABP4) | Fatty Acid Transport | -49% | |

| Hormone-Sensitive Lipase (HSL) | Lipolysis | -32% | |

| Carnitine Palmitoyltransferase 1b (CPT1b) | Fatty Acid Oxidation | -45% | |

| Tumour Necrosis Factor α (TNFα) | Inflammation/Metabolism | +198% |

Table 3: Effect of Oleoyl-Estrone on Gene Expression in Liver Data from male overweight rats treated with 10 nmol/g/day for 10 days.

| Gene / Pathway | Function | Effect | Reference |

| SREBP-1c | Master regulator of lipogenesis | Modulation (Insulin-sensitivity dependent) | |

| 3-hydroxy-3-methyl-glutaryl-CoA synthase | Mevalonate pathway (Cholesterol synthesis) | Reduced expression | |

| LDL Receptor | Cholesterol Uptake | Increased expression | |

| ABC transporter A1 | Cholesterol Efflux | Increased expression | |

| Apolipoprotein A1 and E | Lipoprotein structure | Increased expression |

Signaling Pathways and Workflows

Core Signaling Pathway of Oleoyl-Estrone

The central mechanism of OE's action on lipid metabolism involves the modulation of the transcription factor SREBP-1c, which controls the expression of numerous lipogenic genes. Glucocorticoids have been shown to block the fat-reducing effects of OE, also by interacting with this pathway.

Typical Experimental Workflow for Preclinical OE Studies

The investigation of OE's effects in animal models typically follows a standardized workflow from treatment to multi-level analysis.

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating Oleoyl-Estrone.

Animal Models and Treatment

-

Animals: Studies have frequently used male and female Wistar rats, Zucker rats (lean and obese), Goto-Kakizaki rats (a model for type 2 diabetes), and mice such as ob/ob and db/db. Animals are typically housed under standard conditions (12h light-dark cycle, 21-23°C) with ad libitum access to standard rodent chow and water, unless otherwise specified.

-

OE Preparation and Administration: Oleoyl-estrone is synthesized from oleoyl-chloride and estrone. For oral administration, it is commonly dissolved in a vehicle like sunflower oil.

-

Oral Gavage: A common dosage is 10 nmol/g or 10 µmol/kg of body weight, administered daily via stomach tube.

-

Intravenous Infusion: To mimic lipoprotein delivery, OE is incorporated into liposomes and administered via surgically implanted osmotic minipumps for continuous infusion over a period like 14 days.

-

-

Control Groups: Experiments typically include at least two control groups:

-

Vehicle Control: Receives the vehicle (e.g., sunflower oil) only, fed ad libitum.

-

Pair-Fed (PF) Control: Receives the vehicle only but is fed the same amount of food consumed by the OE-treated group on the previous day. This group is critical to distinguish the direct metabolic effects of OE from those caused solely by caloric restriction.

-

Gene Expression Analysis via Real-Time PCR (RT-PCR)

-

RNA Extraction: At the end of the treatment period, animals are euthanized, and tissues (e.g., liver, various white and brown adipose tissue depots) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted from tissue samples using standard methods like TRIzol reagent or commercial kits.

-

cDNA Synthesis: The integrity of the extracted RNA is verified (e.g., via gel electrophoresis). A standardized amount of total RNA (e.g., 1-2 µg) is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: Quantitative PCR is performed using a real-time PCR system. Reactions are set up with cDNA template, specific forward and reverse primers for target genes (e.g., FAS, ACC, SREBP-1c, CPT1b), and a fluorescent dye like SYBR Green. The expression levels are normalized to a stable housekeeping gene (e.g., β-actin or GAPDH). Relative quantification is often calculated using the ΔΔCt method.

Biochemical Analysis

-

Plasma Parameters: Blood is collected at the time of euthanasia, typically via cardiac puncture, into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation. Standard enzymatic colorimetric assays are used to measure plasma levels of glucose, triacylglycerols, total cholesterol, HDL, LDL, and urea. Hormone levels (e.g., insulin, leptin, estrone, estradiol) are measured using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

-

Tissue Lipid Content: Total lipids are extracted from homogenized tissue samples using a chloroform-methanol mixture (Folch method). The solvent is evaporated, and the lipid residue is weighed to determine total lipid content.

Clinical Development and Conclusion

The potent fat-reducing and protein-sparing effects of Oleoyl-estrone in a wide range of animal models generated significant interest in its potential as a human anti-obesity drug. An Investigational New Drug (IND) application was accepted by the FDA in 2005, and a Phase I trial showed that OE was safe and led to some weight loss in humans after only 7 days.

However, subsequent Phase IIa clinical trials in both common and morbidly obese patients were disappointing. The studies found no statistically or clinically significant placebo-adjusted weight loss. Furthermore, the treatment led to dose-dependent increases in circulating estrone and estradiol and a suppression of testosterone, along with changes in thyroid and other reproductive hormones. These hormonal side effects precluded the exploration of higher, potentially more effective doses. Consequently, the clinical development program for OE was discontinued.

References

Introduction: The Role of Oleoylethanolamide-d4 in Quantitative Analysis

An In-Depth Technical Guide to Oleoylethanolamide-d4 for Mass Spectrometry

Oleoylethanolamide (OEA) is an endogenous fatty acid amide that plays a significant role in regulating feeding, body weight, and lipid metabolism through the activation of the nuclear receptor PPAR-α. Accurate quantification of OEA in biological matrices like plasma, serum, or tissue is crucial for researchers studying metabolic disorders, appetite control, and related pharmacology.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its exceptional sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by variations during sample preparation and analysis, such as extraction efficiency and matrix-induced ion suppression.

To overcome these challenges, a technique called Stable Isotope Dilution (SID) is employed, which involves adding a known amount of a stable isotope-labeled version of the analyte to every sample at the very beginning of the workflow. Oleoylethanolamide-d4 (OEA-d4) is the ideal internal standard for OEA quantification. It is chemically identical to OEA, except that four hydrogen atoms on the ethanolamine portion of the molecule have been replaced with deuterium atoms.[1] Because OEA-d4 is nearly identical to OEA, it behaves the same way during sample extraction and chromatographic separation, but its increased mass allows it to be distinguished by the mass spectrometer. By measuring the ratio of the endogenous OEA to the OEA-d4 internal standard, highly accurate and precise quantification can be achieved.

Physicochemical and Mass Spectrometry Properties

Understanding the fundamental properties of both the analyte (OEA) and the internal standard (OEA-d4) is the first step in developing a robust LC-MS/MS method.

| Parameter | Oleoylethanolamide (OEA) | Oleoylethanolamide-d4 (OEA-d4) |

| Molecular Formula | C₂₀H₃₉NO₂ | C₂₀H₃₅D₄NO₂ |

| Formula Weight | 325.5 g/mol | 329.6 g/mol [1] |

| Ionization Mode | ESI, Positive | ESI, Positive |

| Precursor Ion [M+H]⁺ | m/z 326.6[1] | m/z 330.6 |

| Primary Product Ion | m/z 62.1 | m/z 66.1 |

| Product Ion Identity | Protonated Ethanolamine | Protonated d4-Ethanolamine |

ESI: Electrospray Ionization; m/z: mass-to-charge ratio

Fragmentation Pathway and MRM Analysis

In tandem mass spectrometry, quantification is typically performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (Q1), fragmenting it in a collision cell (Q2), and monitoring a specific product ion (Q3). This process, known as an MRM transition, is highly selective and significantly reduces background noise.

For OEA and OEA-d4, the most common fragmentation pathway in positive ionization mode involves the cleavage of the amide bond, resulting in a stable product ion corresponding to the protonated ethanolamine head group. For OEA-d4, this product ion is 4 mass units heavier due to the deuterium labels.

Caption: Fragmentation (MRM Transition) pathway for OEA and OEA-d4.

Detailed Experimental Protocol

This section outlines a typical workflow for the quantification of OEA in a biological matrix (e.g., plasma) using OEA-d4 as an internal standard.

4.1. Materials and Reagents

-

Biological sample (e.g., 100 µL plasma)

-

OEA-d4 internal standard working solution (e.g., 100 ng/mL in methanol)

-

Precipitation Solvent: Acetonitrile (ACN) or Methanol, ice-cold

-

Reconstitution Solvent: 50:50 Methanol:Water or initial mobile phase conditions

-

HPLC-grade solvents (Water, Methanol, Acetonitrile) and additives (Formic Acid)

4.2. Sample Preparation: Protein Precipitation Protein precipitation is a straightforward method for extracting analytes from complex matrices like plasma.[2]

-

Thaw Samples : Thaw plasma samples, calibration standards, and quality controls on ice.

-

Aliquot Sample : In a microcentrifuge tube, add 100 µL of the plasma sample.

-

Spike Internal Standard : Add a small, precise volume (e.g., 10 µL) of the OEA-d4 internal standard working solution to every tube. This step is critical and must be done before any protein precipitation or extraction.

-

Precipitate Proteins : Add 3-4 volumes (e.g., 300-400 µL) of ice-cold acetonitrile to the sample.

-

Vortex : Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant : Carefully transfer the clear supernatant, which contains the OEA and OEA-d4, to a new tube or a 96-well plate.

-

Evaporate : Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute : Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solvent. Mix well to ensure the analytes are fully dissolved. The sample is now ready for LC-MS/MS analysis.

4.3. Liquid Chromatography Conditions The goal of the LC step is to separate the analyte from other matrix components before it enters the mass spectrometer.

-

LC System : A standard HPLC or UHPLC system.

-

Column : A C18 reverse-phase column is commonly used for this analysis.[2]

-

Mobile Phase A : Water + 0.1% Formic Acid

-

Mobile Phase B : Acetonitrile or Methanol + 0.1% Formic Acid

-

Gradient : A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the lipophilic OEA.

-

Flow Rate : Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a standard HPLC column).

-

Injection Volume : 5-10 µL.

4.4. Mass Spectrometry Settings

-

Mass Spectrometer : A tandem quadrupole mass spectrometer.

-

Ion Source : Electrospray Ionization (ESI) operated in positive ion mode.

-

Scan Type : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

OEA: 326.6 -> 62.1

-

OEA-d4: 330.6 -> 66.1

-

-

Optimization : Instrument-specific parameters such as Collision Energy (CE) and Declustering Potential (DP) must be optimized by infusing a standard solution to achieve the maximum signal intensity for each transition.

References

A Technical Guide: Oleoyl-estrone-d4 vs. Non-deuterated Oleoyl-estrone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-estrone (OE), a naturally occurring ester of the hormone estrone, has garnered significant interest in the scientific community for its potential role in body weight regulation and lipid metabolism. For researchers investigating its physiological functions and pharmacokinetics, the availability of both the native compound and its deuterated analog, Oleoyl-estrone-d4 (OE-d4), is crucial. This technical guide provides an in-depth comparison of these two compounds, focusing on their respective applications in research. It outlines the indispensable role of OE-d4 as an internal standard in quantitative mass spectrometry-based assays, presents key physicochemical properties, details experimental protocols for its use, and explores the current understanding of Oleoyl-estrone's mechanism of action.

Introduction: The Significance of Oleoyl-estrone and its Deuterated Analog

Oleoyl-estrone is an endogenous molecule that has been shown to induce loss of body fat while preserving protein stores in animal models.[1][2] Its mechanism of action is believed to involve a dual effect: centrally, it appears to act on the hypothalamus to regulate appetite and metabolic behavior, and peripherally, it reduces fat storage in white adipose tissue and promotes the use of fat as an energy source in skeletal muscle.[3] Research suggests that the biological effects of OE may be mediated by an active metabolite, referred to as "W," which acts on specific receptors distinct from classical estrogen receptors.[4][5]

To accurately quantify the levels of endogenous or administered Oleoyl-estrone in biological matrices, a reliable internal standard is essential for mass spectrometry-based methods. This is the primary role of Oleoyl-estrone-d4. By incorporating stable isotopes of hydrogen (deuterium), OE-d4 exhibits nearly identical chemical and physical properties to its non-deuterated counterpart but is distinguishable by its higher mass. This allows for precise correction of variations that can occur during sample preparation and analysis, ensuring the accuracy and reliability of quantitative data.

Quantitative Data Comparison

The selection of an appropriate analytical standard is critical for the validity of research findings. The following table summarizes the key quantitative data for both Oleoyl-estrone and its deuterated analog, Oleoyl-estrone-d4. This information is essential for accurate experimental design and data interpretation.

| Property | Oleoyl-estrone | Oleoyl-estrone-d4 | Data Source |

| Molecular Formula | C₃₆H₅₄O₃ | C₃₆H₅₀D₄O₃ | |

| Molecular Weight | 534.82 g/mol | 538.85 g/mol (approx.) | |

| Exact Mass | 534.4073 g/mol | 538.4322 g/mol (approx.) | |

| Purity | Typically ≥98% | Typically ≥98% | Generic Data |

| Isotopic Enrichment | Not Applicable | Typically ≥99% atom % D | Generic Data |

| CAS Number | 180003-17-2 | Not available |

Note: Specific values for purity and isotopic enrichment for Oleoyl-estrone-d4 should be obtained from the Certificate of Analysis provided by the supplier.

Experimental Protocols

The primary application of Oleoyl-estrone-d4 is as an internal standard for the quantification of Oleoyl-estrone in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed methodology for such an experiment.

Quantification of Oleoyl-estrone in Plasma using LC-MS/MS with Oleoyl-estrone-d4 Internal Standard

This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing.

3.1.1. Materials and Reagents

-

Oleoyl-estrone (analytical standard)

-

Oleoyl-estrone-d4 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human or animal plasma (control)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

96-well plates

-

Centrifuge

-

Nitrogen evaporator

3.1.2. Sample Preparation Workflow

3.1.3. Detailed Sample Preparation Procedure

-

Spiking with Internal Standard: To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of Oleoyl-estrone-d4 solution (e.g., 10 µL of a 100 ng/mL solution in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3.1.4. LC-MS/MS Parameters

The following are typical starting parameters that may require optimization for your specific instrumentation.

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (OE) | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined empirically) |

| MRM Transition (OE-d4) | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined empirically, precursor +4 Da) |

3.1.5. Data Analysis

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Oleoyl-estrone into a control matrix (e.g., charcoal-stripped plasma) along with a constant concentration of Oleoyl-estrone-d4.

-

Quantification: Plot the peak area ratio of the analyte (Oleoyl-estrone) to the internal standard (Oleoyl-estrone-d4) against the concentration of the analyte to generate a calibration curve. Determine the concentration of Oleoyl-estrone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanism of Action

The biological effects of Oleoyl-estrone are complex and not fully elucidated. Current research points towards its interaction with the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and a potential, though indirect, influence on thermogenesis.

Oleoyl-estrone Metabolism and Activation

It is hypothesized that Oleoyl-estrone itself is a pro-hormone that is converted into an active metabolite, termed "W". This metabolite is believed to be responsible for the observed physiological effects.

PPARα Signaling Pathway

Oleoyl-estrone, likely through its active metabolite "W," is thought to act as a ligand for PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism.

Activation of PPARα leads to the transcription of genes involved in fatty acid transport and oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1). This results in an overall increase in the breakdown of fats and a decrease in the synthesis and storage of new fats.

Relationship with UCP1 and Thermogenesis

While Oleoyl-estrone treatment is associated with maintained energy expenditure, studies suggest it does not directly increase the expression of Uncoupling Protein 1 (UCP1), a key molecule in non-shivering thermogenesis in brown adipose tissue. The maintenance of thermogenic potential may be a secondary effect of the overall shift in lipid metabolism rather than a direct activation of the UCP1 pathway.

Conclusion

In the research landscape of obesity and metabolic diseases, Oleoyl-estrone and its deuterated analog, Oleoyl-estrone-d4, are invaluable tools. While non-deuterated Oleoyl-estrone is essential for studying the physiological and pharmacological effects of this intriguing endogenous compound, Oleoyl-estrone-d4 is indispensable for the accurate and precise quantification of its levels in biological systems. The use of OE-d4 as an internal standard in LC-MS/MS methods provides the high level of analytical rigor required for meaningful and reproducible scientific data. A thorough understanding of the distinct roles of these two compounds, coupled with robust experimental protocols and a clear grasp of the underlying signaling pathways, will empower researchers to further unravel the complexities of lipid metabolism and its regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Oleoyl-estrone - Wikipedia [en.wikipedia.org]

- 3. Oleoylestrone | C36H54O3 | CID 6918373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oleoyl-oestrone inhibits lipogenic, but maintains thermogenic, gene expression of brown adipose tissue in overweight rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oleoyl-estrone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Functional Differences Between Oleoylestrone and Oleoylestrone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional distinctions between Oleoylestrone (OE) and its deuterated analog, Oleoylestrone-d4. This document is intended to serve as a comprehensive resource, detailing the core structural differences, methodologies for their characterization, and the implications of these differences in research and drug development.

Core Structural Differences

Oleoylestrone is an endogenous fatty acid ester of the steroid hormone estrone, consisting of an oleic acid chain attached to the C3 hydroxyl group of the estrone molecule. Its deuterated counterpart, this compound, is a synthetic isotopologue where four hydrogen atoms have been replaced by deuterium. While a definitive certificate of analysis for commercially available this compound was not publicly available at the time of this writing, based on the common synthesis of similar deuterated lipid compounds, it is presumed that the deuteration is located on the oleoyl portion of the molecule. A common deuterated analog, Oleoyl Ethanolamide-d4, features deuteration on the ethanolamine moiety[1]. This suggests that targeted deuteration away from the metabolically active sites is a common strategy. For the purposes of this guide, we will assume deuteration occurs on the oleoyl chain, a common practice for creating internal standards for mass spectrometry.

The primary structural difference, therefore, is the increased mass of this compound due to the presence of four deuterium atoms. This seemingly minor alteration has significant implications for its use in analytical methodologies, particularly mass spectrometry, but is designed to have minimal impact on its biological activity.

Physicochemical and Spectroscopic Data

The introduction of deuterium atoms results in a predictable increase in the molecular weight of this compound compared to its non-deuterated form. This mass shift is the fundamental principle behind its use as an internal standard in quantitative mass spectrometry assays. The following tables summarize the key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Oleoylestrone | This compound (Predicted) |

| Molecular Formula | C₃₆H₅₄O₃ | C₃₆H₅₀D₄O₃ |

| Molecular Weight | 534.8 g/mol | 538.8 g/mol |

| Monoisotopic Mass | 534.4073 u | 538.4324 u |

| IUPAC Name | [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] (9Z)-octadec-9-enoate | [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] (9Z)-octadec-9-enoate-d4 |

Table 2: Key Mass Spectrometry Fragments (Predicted)

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (Estrone) (m/z) |

| Oleoylestrone | 535.41 | 271.17 |

| This compound | 539.43 | 271.17 |

Note: The predicted fragmentation assumes deuteration on the oleoyl chain, which would be lost during fragmentation to yield the non-deuterated estrone fragment.

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and comparison of Oleoylestrone and this compound. The following sections outline standard protocols for mass spectrometry and NMR spectroscopy.

Mass Spectrometry Analysis

Objective: To quantify Oleoylestrone in a biological matrix using this compound as an internal standard.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Spike biological samples (e.g., plasma, tissue homogenate) with a known concentration of this compound.

-

Perform liquid-liquid extraction with a solvent system such as methyl tertiary butyl ether to isolate the lipids.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 40% methanol) for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Oleoylestrone: 535.4 → 271.2

-

This compound: 539.4 → 271.2

-

-

Collision Energy: Optimized for the specific instrument and analytes.

-

Data Analysis: The ratio of the peak area of Oleoylestrone to the peak area of this compound is used to calculate the concentration of Oleoylestrone in the original sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and assess the purity of Oleoylestrone and this compound.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field strength.

-

Experiment: Standard ¹H NMR experiment.

-

Key Signals for Oleoylestrone:

-

~5.34 ppm (multiplet, olefinic protons of oleoyl chain)

-

~2.53 ppm (triplet, methylene protons adjacent to the ester carbonyl)

-

~0.88 ppm (triplet, terminal methyl group of oleoyl chain)

-

Aromatic protons of the estrone ring system.

-

-

Expected Difference for this compound: Disappearance or significant reduction in the intensity of the proton signals at the sites of deuteration.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Experiment: Standard proton-decoupled ¹³C NMR.

-

Key Signals for Oleoylestrone:

-

~172 ppm (ester carbonyl)

-

~129-130 ppm (olefinic carbons)

-

Various signals for the steroidal backbone and the aliphatic chain.

-

-

Expected Difference for this compound: The carbon signals at the sites of deuteration will show a characteristic splitting pattern (C-D coupling) and may have a slightly different chemical shift.

-

Signaling Pathways and Mechanism of Action

Oleoylestrone is recognized for its role in regulating body weight and fat mass, acting as a "ponderostat" signal that informs the central nervous system about the status of peripheral energy stores[2][3]. Its mechanism of action is multifaceted, involving both central and peripheral pathways.

Hypothalamic Signaling

In the hypothalamus, the body's primary energy balance control center, Oleoylestrone is believed to modulate the signaling of neuropeptides that regulate appetite and energy expenditure. While it does not appear to directly act through the neuropeptide Y (NPY) system, it influences the overall set point for body weight.

Caption: Hypothalamic signaling pathway of Oleoylestrone.

PPARα Activation

Peripherally, Oleoylestrone and its metabolites are thought to exert their effects on lipid metabolism through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARα is a nuclear receptor that plays a key role in the transcriptional regulation of genes involved in fatty acid oxidation.

Caption: PPARα activation pathway by Oleoylestrone.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the comprehensive comparison of Oleoylestrone and its deuterated analog.

Caption: Experimental workflow for comparative analysis.

Conclusion

This compound serves as an invaluable tool for the accurate quantification of endogenous and administered Oleoylestrone. The structural difference, limited to the isotopic substitution of four hydrogen atoms with deuterium, provides the necessary mass shift for mass spectrometry-based internal standardization without significantly altering the molecule's chemical and biological properties. The detailed experimental protocols and an understanding of the signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working with these compounds. Further elucidation of the precise sites of deuteration in commercially available standards will enhance the accuracy of structural and metabolic studies.

References

Commercial Availability and Technical Guide for Oleoylestrone-d4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Commercial Suppliers and Availability

Oleoylestrone-d4 is not a standard catalog product and must be acquired through custom synthesis . Several companies specialize in the synthesis of deuterated lipids and steroids and are potential sources for obtaining this compound. Researchers should contact these or similar suppliers to inquire about custom synthesis services.

Potential Custom Synthesis Providers:

-

BOC Sciences

-

Cayman Chemical

-

LGC Standards

-

Matreya LLC

-

Toronto Research Chemicals (TRC)

When ordering a custom synthesis of this compound, it is crucial to specify the desired isotopic purity and chemical purity to ensure its suitability as an internal standard for quantitative analysis.

Quantitative Data and Specifications

As this compound is a custom-synthesized product, its specifications can be tailored to the researcher's needs. The following table summarizes typical specifications for custom-synthesized deuterated internal standards for use in LC-MS applications.[1][2]

| Specification | Typical Value | Notes |

| Chemical Purity | >99% | Determined by HPLC or GC-MS. High chemical purity is essential to prevent interference from impurities. |

| Isotopic Enrichment | ≥98% | The percentage of the deuterated form relative to all isotopic forms. High enrichment minimizes interference from the unlabeled analyte.[1] |

| Deuterium Incorporation | Typically 2-10 deuterium atoms | The number of deuterium atoms should be sufficient to shift the mass-to-charge ratio (m/z) outside the natural isotopic distribution of the unlabeled analyte.[2] |

| Position of Deuteration | Stable, non-exchangeable positions | Deuterium atoms should be placed on carbon atoms that are not prone to exchange with hydrogen atoms from the solvent.[1] |

| Supplied Form | Solid or solution in a specified solvent | The form should be compatible with the intended application and storage conditions. |

| Storage Conditions | Typically -20°C or lower | To ensure long-term stability, especially for unsaturated lipids. |

Synthesis of this compound

A plausible synthetic route for this compound would involve the esterification of estrone with a deuterated oleic acid derivative. The synthesis of deuterated oleic acid has been described in the literature and typically involves multi-step procedures starting from deuterated precursors. One approach involves the hydrothermal H/D exchange of saturated fatty acid precursors, followed by a Wittig reaction to introduce the cis-double bond.

The following diagram illustrates a conceptual workflow for the custom synthesis of this compound.

Caption: Conceptual workflow for the custom synthesis of this compound.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry assays. The following are representative protocols that can be adapted for its use in various research contexts.

In Vivo Studies in Rodent Models of Obesity

This protocol outlines the oral administration of an anti-obesity compound to rats, which can be adapted for studies involving oleoylestrone.

Objective: To assess the in vivo effects of oleoylestrone on body weight, adipose tissue mass, and gene expression.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

High-fat diet (for diet-induced obesity models)

-

Oleoylestrone (and this compound for pharmacokinetic studies)

-

Vehicle (e.g., sunflower oil, 1% DMSO in PBS)

-

Oral gavage needles (16-18 gauge for rats)

-

Analytical balance

-

Tools for dissection and tissue collection

-

Reagents for RNA extraction and RT-qPCR

Procedure:

-

Animal Model: Induce obesity by feeding rats a high-fat diet for a specified period (e.g., 12 weeks). A control group should be fed a standard chow diet.

-

Dosing:

-

Prepare a stock solution of oleoylestrone in the chosen vehicle.

-

Administer oleoylestrone orally via gavage at a specified dose (e.g., 200-300 mg/kg body weight) daily for the duration of the study (e.g., 6-12 weeks).

-

The control group receives the vehicle only.

-

-

Monitoring: Monitor body weight and food intake regularly.

-

Tissue Collection: At the end of the study, euthanize the animals and dissect adipose tissue (e.g., epididymal, perirenal, subcutaneous), liver, and other relevant organs.

-

Analysis:

-

Determine the weight of the collected tissues.

-

For gene expression analysis, immediately snap-freeze tissues in liquid nitrogen and store at -80°C until RNA extraction.

-

For pharmacokinetic analysis, collect blood samples at various time points after the final dose and quantify oleoylestrone levels using LC-MS/MS with this compound as an internal standard.

-

In Vitro Studies of Lipid Metabolism in HepG2 Cells

This protocol describes a cell-based assay to study the effects of oleoylestrone on lipid accumulation in hepatocytes.

Objective: To investigate the impact of oleoylestrone on fatty acid-induced lipid accumulation in HepG2 cells.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Oleic acid and palmitic acid

-

Oleoylestrone

-

Oil Red O staining solution

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA)

-

Isopropanol

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Lipid Loading:

-

Seed cells in 24-well plates.

-

Induce lipid accumulation by incubating the cells with a mixture of oleic and palmitic acids (e.g., 0.5 mM) for 24 hours.

-

Concurrently, treat the cells with different concentrations of oleoylestrone or vehicle control.

-

-

Oil Red O Staining:

-

Wash the cells with PBS and fix with 4% PFA for 30-60 minutes.

-

Wash again with PBS and stain with Oil Red O working solution for 30 minutes.

-

Wash with water to remove excess stain.

-

-

Quantification:

-

Visualize and image the stained lipid droplets using a microscope.

-

For quantitative analysis, elute the stain with isopropanol and measure the absorbance at 510 nm.

-

Western Blot Analysis of Caspase Activation

This protocol details the detection of cleaved (active) caspases by Western blotting, a method to assess apoptosis.

Objective: To determine if oleoylestrone induces apoptosis by measuring the activation of key caspases.

Materials:

-

Treated cells or tissue lysates

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies against pro- and cleaved-Caspase-3, -8, and -9

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer, and determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour.

-

Incubate with the primary antibody (e.g., anti-Caspase-3, 1:500-1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved caspase fragments indicates apoptosis induction.

-

RT-qPCR for Gene Expression Analysis in Adipose Tissue

This protocol describes the quantification of mRNA levels of genes involved in lipid metabolism.

Objective: To measure the effect of oleoylestrone on the expression of genes regulating lipogenesis and fatty acid oxidation.

Materials:

-

Adipose tissue samples

-

TRIzol reagent or other RNA extraction kit

-

High-Capacity cDNA Reverse Transcription Kit

-

SYBR Green or TaqMan qPCR Master Mix

-

Primers for target genes (e.g., SREBP-1c, FAS, ACC, CPT1b) and reference genes (e.g., GAPDH, β-actin)

Procedure:

-

RNA Extraction: Homogenize adipose tissue (e.g., 80 mg) in TRIzol and extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 500 ng) into cDNA.

-

qPCR:

-

Set up qPCR reactions with cDNA, primers, and master mix.

-

Perform the qPCR on a real-time PCR system. A typical thermal cycling protocol is 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values.

-

Normalize the Ct values of the target genes to the Ct values of the reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Signaling Pathways

Oleoylestrone exerts its biological effects through the modulation of several key signaling pathways, primarily impacting lipid metabolism and apoptosis in adipose tissue.

Pro-Apoptotic Signaling in Adipose Tissue

Oleoylestrone has been shown to induce apoptosis in white adipose tissue, contributing to its slimming effect. This process involves the activation of the caspase cascade.

Caption: Pro-apoptotic signaling pathway activated by Oleoylestrone in adipose tissue.

Regulation of Lipid Metabolism

Oleoylestrone modulates lipid metabolism by influencing the expression of key transcription factors and enzymes involved in lipogenesis and fatty acid oxidation. A central player in this regulation is the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, are also key regulators of adipocyte differentiation and lipid metabolism.

Caption: Regulation of lipid metabolism by Oleoylestrone.

Conclusion

This compound is an essential tool for the accurate quantification of endogenous oleoylestrone. While its acquisition requires custom synthesis, this guide provides the necessary information for researchers to source the compound and design robust experimental protocols. The detailed methodologies and signaling pathway diagrams offer a comprehensive resource for investigating the multifaceted roles of oleoylestrone in metabolic regulation and disease.

References

An In-depth Technical Guide to Investigational Studies Involving Oleoyl-estrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-estrone (OE) is an endogenous fatty acid ester of estrone that garnered significant interest as a potential anti-obesity agent. Preclinical studies in various animal models suggested a promising profile, demonstrating a reduction in body weight and fat mass while preserving protein stores. The proposed mechanism of action involves both central and peripheral pathways, primarily a reduction in food intake without a compensatory decrease in energy expenditure. Despite the encouraging preclinical data, clinical development was halted after Phase 2a trials failed to demonstrate statistically significant weight loss in obese human subjects. This technical guide provides a comprehensive overview of the key investigational studies involving OE, with a focus on quantitative data, experimental protocols, and the molecular pathways implicated in its action.

Introduction

Oleoyl-estrone is a naturally occurring compound found in plasma and adipose tissue.[1] The initial hypothesis for its development as a therapeutic agent was based on the observation that its circulating levels correlate with body fat stores, except in obese individuals where lower than expected levels are observed.[2] This led to the theory that supplementing OE could signal a state of excess body fat to the central nervous system, thereby promoting weight loss.[2] Animal studies appeared to support this, with OE administration leading to reduced food intake and a preferential loss of fat mass.[3][4] However, the translation of these findings to human subjects proved unsuccessful.

Mechanism of Action

The proposed mechanism of action for Oleoyl-estrone is multifaceted, involving both central and peripheral effects.

-

Central Action: OE is believed to act on the hypothalamus, the brain's "food control center," to reduce energy intake without the typical associated decrease in energy expenditure. This effect is thought to be mediated by a resetting of the body's "ponderostat," which regulates appetite and metabolic behavior.

-

Peripheral Action: Peripherally, OE has been shown to decrease lipid synthesis in white adipose tissue. It also appears to promote the use of fat as an energy source by skeletal muscle. Studies have shown that OE treatment affects the expression of genes involved in lipid metabolism in white adipose tissue, leading to a decrease in the expression of genes for lipoprotein lipase (LPL), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC).

It is important to note that some research suggests OE may act through the formation of a more hydrophilic derivative, referred to as "W," which is thought to be the active form of the molecule, binding to a nuclear receptor distinct from the estrogen receptor.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for Oleoyl-estrone.

Preclinical Investigational Studies

A substantial body of preclinical research on OE was conducted in various rodent models of obesity. These studies consistently demonstrated a reduction in body weight and adiposity.

Animal Models

-

Wistar Rats: Normal-weight Wistar rats were used in early studies to establish the dose-dependent weight-loss effects of OE.

-

Zucker Rats: The obese Zucker (fa/fa) rat, a genetic model of obesity with a mutation in the leptin receptor, was extensively used to study the effects of OE. These rats exhibit hyperphagia, insulin resistance, and dyslipidemia, mirroring some aspects of human metabolic syndrome.

-

ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to a deficiency in the satiety hormone leptin. They are a well-established model of obesity and insulin resistance.

-

db/db Mice: These mice have a mutation in the leptin receptor, making them resistant to the effects of leptin. They develop severe obesity, hyperglycemia, and insulin resistance.

Experimental Protocols

While detailed, step-by-step protocols are not fully available in the published literature, the general methodologies employed in these preclinical studies are summarized below.

General Experimental Workflow for Preclinical OE Studies

Caption: A generalized experimental workflow for preclinical studies of Oleoyl-estrone.

3.2.1. Oleoyl-estrone Administration

-

Oral Gavage: OE was frequently administered as a daily oral gavage, typically dissolved in sunflower oil. Doses in rat studies often ranged from 1 to 10 nmol/g of body weight.

-

Osmotic Minipumps: For continuous infusion, OE was loaded into surgically implanted osmotic minipumps. This method was used to deliver doses such as 3.5 µmol/kg/day in rats and 12.5 to 50 nmol/g/day in mice.

3.2.2. Pair-Fed Controls

To distinguish the effects of OE from those of simple caloric restriction, a pair-fed control group was often included. These animals received the same amount of food as that consumed by the OE-treated group on the previous day.

3.2.3. Analytical Methods

-

Body Composition Analysis: At the end of the studies, carcasses were often analyzed for total body protein, water, and lipid content.

-

Plasma Analysis: Blood samples were collected to measure a range of metabolites and hormones, including glucose, insulin, triacylglycerols, cholesterol, and leptin.

-

Gene Expression Analysis: Real-time PCR and cDNA arrays were used to analyze the expression of genes involved in lipid and energy metabolism in tissues such as adipose tissue.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from representative preclinical studies.

Table 1: Effect of Oleoyl-estrone on Body Weight and Food Intake in Rodent Models

| Animal Model | Administration Route & Dose | Duration | Change in Body Weight (vs. Control) | Change in Food Intake (vs. Control) | Reference(s) |

| Wistar Rats | Oral Gavage (10 nmol/g/day) | 10 days | Significant reduction | Significant reduction | |

| Zucker (fa/fa) Rats | i.v. Infusion (3.5 µmol/kg/day) | 14 days | Significant loss | Decreased | |

| ob/ob Mice | Osmotic Minipump (12.5 & 50 nmol/g/day) | 14 days | Marked decrease | Not specified | |

| db/db Mice | Osmotic Minipump (12.5 & 50 nmol/g/day) | 14 days | Marked decrease | Not specified |

Table 2: Effect of Oleoyl-estrone on Plasma Parameters in Rodent Models

| Animal Model | OE Dose | Duration | Change in Plasma Insulin | Change in Plasma Glucose | Change in Plasma Lipids | Reference(s) |

| Wistar Rats (Diabetic) | 10 µmol/kg (oral) | 10 days | Decreased | Decreased (plasma, not blood) | Decreased HDL, LDL, Cholesterol | |

| Zucker (fa/fa) Rats | Not specified | Not specified | Lowered | Lowered | Not specified | |

| ob/ob Mice | 12.5 & 50 nmol/g/day | 14 days | More marked effect | Not specified | Higher plasma lipids | |

| db/db Mice | 12.5 & 50 nmol/g/day | 14 days | Decreased | Not specified | Decreased liver lipid |

Table 3: Effect of Short-Term Oleoyl-estrone Treatment on Gene Expression in Rat White Adipose Tissue

| Gene | Function | Change in mRNA Levels | Reference(s) |

| Lipoprotein Lipase (LPL) | Lipid uptake | ↓ 52% | |

| Fatty Acid Synthase (FAS) | Lipogenesis | ↓ 95% | |

| Acetyl-CoA Carboxylase (ACC) | Lipogenesis | ↓ 92% | |

| Hormone-Sensitive Lipase (HSL) | Lipolysis | ↓ 32% | |

| Carnitine Palmitoyltransferase 1b (CPT1b) | Fatty acid oxidation | ↓ 45% | |

| Tumor Necrosis Factor α (TNFα) | Inflammation | ↑ 198% |

Clinical Investigational Studies

Following the promising preclinical results, Oleoyl-estrone entered clinical development. However, the outcomes were disappointing.

Phase 1 Trial

A Phase 1 trial conducted in Switzerland indicated that OE was safe and led to weight loss after 7 days of dosing, with the weight loss maintained for three weeks after treatment cessation.

Phase 2a Trials

Two Phase 2a randomized, double-blind, placebo-controlled studies were conducted in the United States, one in obese and the other in morbidly obese patients. In July 2007, it was announced that both studies failed to demonstrate any clinically meaningful or statistically significant placebo-adjusted weight loss.

Conclusion

The investigation of Oleoyl-estrone as a potential anti-obesity therapeutic represents a case study in the challenges of translating preclinical findings to clinical efficacy. While the compound demonstrated robust and consistent weight-loss effects in various rodent models, these effects did not manifest in human subjects. The reasons for this discrepancy are not fully understood but may involve differences in metabolism, receptor sensitivity, or the complexity of human obesity. The extensive preclinical data, however, remains valuable for understanding the intricate signaling pathways that regulate energy homeostasis. The detailed study of OE's effects on gene expression in adipose tissue and its proposed actions on the hypothalamus have contributed to our broader knowledge of metabolic regulation. Future research in this area may focus on the downstream targets of OE or its active metabolite "W" to identify novel therapeutic targets for the management of obesity.

References

The Impact of Oleoyl-Estrone on Fat Loss and Protein Preservation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl-estrone (OE) is a naturally occurring fatty acid ester of estrone that has demonstrated potent effects on body composition in preclinical animal models.[1][2] It has been shown to induce significant fat loss while preserving lean body mass, a highly desirable profile for an anti-obesity therapeutic.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action, experimental data, and key signaling pathways associated with oleoyl-estrone's effects on fat metabolism and protein preservation. Despite promising preclinical data, it is important to note that oleoyl-estrone failed to demonstrate clinically meaningful weight loss in human phase 2a trials.[1]

Mechanism of Action

Oleoyl-estrone exerts its effects through a dual mechanism, acting both centrally and peripherally to modulate energy balance and body composition.

-

Central Action: OE is believed to act on the hypothalamus, the brain's "food control center," to reset the body's ponderostat, which regulates appetite and metabolic behavior. This central action leads to a reduction in food intake without a corresponding decrease in energy expenditure, which is a typical adaptation to calorie restriction.

-

Peripheral Action: Peripherally, OE reduces the storage of fat in white adipose tissue (WAT) and promotes the utilization of fat as an energy source in skeletal muscle. The primary metabolic effect in adipose tissue is a reduction in lipid synthesis, while intracellular lipolytic processes remain unchanged. This imbalance favors the net loss of fat.

A key characteristic of OE's action is the preservation of body protein, as evidenced by positive nitrogen balances in animal studies. The energy deficit created by reduced food intake is primarily compensated by the mobilization of adipose tissue fat stores.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the effects of oleoyl-estrone on body weight, fat loss, and other metabolic parameters in rats.

Table 1: Effects of Intravenous Oleoyl-Estrone on Body Composition in Female Wistar Rats (14-day treatment)

| Dose (µmol/day) | Body Weight Loss (%) | Total Body Lipid Loss (g) |

| 0.78 | 16.4 ± 5.5 | 9.6 ± 2.2 |

| ≥ 15 | 24.7 ± 3.1 | Not specified |

Data from Sanchis D, et al. Int J Obes Relat Metab Disord. 1996.

Table 2: Effects of Daily Oral Gavage of Oleoyl-Estrone in Female Wistar Rats (10-day treatment)

| Dose (µmol/kg per day) | Body Fat Loss | Plasma Insulin Levels | Plasma Leptin Levels |

| 0.2 - 20 | Dose-dependent decrease | Decreased with increased dose | Decreased with increased dose |

Data from Remesar X, et al. Int J Obes Relat Metab Disord. 2001.

Table 3: Effects of Combined Oleoyl-Estrone and β3-Adrenergic Agonist (CL316,243) on Overweight Male Wistar Rats (10-day treatment)

| Treatment Group | Total Body Energy Loss (%) |

| Oleoyl-Estrone (OE) | ~15 |

| β3-Adrenergic Agonist (B3A) | ~24 |

| OE + B3A | ~39 |

Data from Adán C, et al. Br J Nutr. 2006.

Experimental Protocols

Intravenous Administration in Wistar Rats

-

Objective: To determine the dose-dependent effects of intravenously administered oleoyl-estrone on body weight and composition.

-

Subjects: Normal-weight female Wistar rats.

-

Methodology:

-

Oleoyl-estrone was synthesized and incorporated into liposomes to mimic lipoprotein delivery.

-

The liposome suspension was administered continuously for 14 days using surgically implanted osmotic minipumps.

-

Control animals received liposomes without oleoyl-estrone.

-

Parameters measured included daily body weight and food intake, oxygen consumption, respiratory quotient, and nitrogen balance.

-

At the end of the treatment period, body composition (total lipids and protein) was determined.

-

-

Reference: Sanchis D, et al. Int J Obes Relat Metab Disord. 1996.

Oral Gavage Administration in Wistar Rats

-

Objective: To assess the dose-dependent slimming effects of single daily oral doses of oleoyl-estrone.

-

Subjects: Adult female Wistar rats.

-

Methodology:

-

Oleoyl-estrone was dissolved in sunflower oil.

-

Rats received a daily oral gavage of the oleoyl-estrone solution at doses ranging from 0.2 to 20 µmol/kg per day for 10 days.

-

Control groups received the vehicle (sunflower oil) only.

-

Body weight and food intake were measured daily.

-

On day 10, animals were sacrificed, and analyses were performed for body composition (protein nitrogen, lipids, water), liver lipids, and various plasma parameters including glucose, triacylglycerols, cholesterol, insulin, and leptin.

-

-

Reference: Remesar X, et al. Int J Obes Relat Metab Disord. 2001.

Signaling Pathways and Molecular Mechanisms

Oleoyl-estrone's effects on fat metabolism are mediated by complex signaling pathways that involve the regulation of gene expression in adipose tissue and liver.

Inhibition of Lipogenesis in White Adipose Tissue

Oleoyl-estrone has been shown to decrease the expression of key genes involved in lipogenesis. A central player in this process is the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis.

References

The Ponderostat Hypothesis and the Role of Oleoyl-Estrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ponderostat is a theoretical biological system responsible for maintaining a set-point for body weight and adiposity. This guide delves into the ponderostat hypothesis, with a specific focus on the endogenous molecule Oleoyl-estrone (OEA) and its potential as a key signaling agent within this regulatory framework. OEA, a fatty acid ester of estrone, has demonstrated significant effects on body fat reduction while preserving lean mass in preclinical studies. This document provides a comprehensive overview of the mechanism of action of OEA, including its conversion to a more active metabolite, and detailed experimental protocols for its study. Quantitative data from key animal studies are summarized, and the putative signaling pathways are visualized. This guide is intended to serve as a technical resource for researchers and professionals in the fields of obesity, metabolism, and drug development.

The Ponderostat Hypothesis: A Framework for Body Weight Regulation

The concept of a "ponderostat" refers to a physiological control system that actively regulates body weight around a specific set-point. This hypothesis posits that the body defends its fat mass through a complex network of hormonal and neural signals that influence both energy intake and expenditure.[1] When body fat levels deviate from this set-point, the ponderostat initiates compensatory mechanisms to restore the balance. Key regulatory signals are thought to originate from adipose tissue and communicate the status of energy stores to central processing centers, primarily in the hypothalamus.[2][3] While leptin is a well-established adiposity signal, evidence suggests the existence of other players in this intricate system.

Oleoyl-estrone (OEA): An Endogenous Adiposity Signal

Oleoyl-estrone (OEA) is a naturally occurring fatty acid ester of estrone, synthesized and stored in adipose tissue.[4] Research has indicated that OEA may function as a signal of fat mass to the brain, thereby influencing the ponderostat.[5] Studies in animal models have consistently shown that the administration of OEA leads to a significant and specific reduction in body fat, primarily by decreasing food intake while maintaining energy expenditure. A key characteristic of OEA's action is the preservation of lean body mass, a significant advantage over many weight loss strategies that often result in the loss of muscle protein.

Mechanism of Action: The Emergence of an Active Metabolite "W"